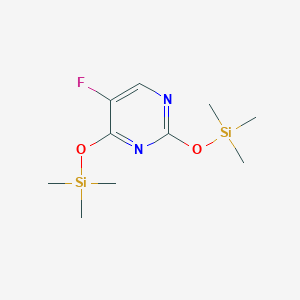

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine

Beschreibung

BenchChem offers high-quality 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5-fluoro-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVQFVDWJDULDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=NC(=NC=C1F)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169279 | |

| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17242-85-2 | |

| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017242852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine synthesis and properties

An In-Depth Technical Guide to 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine: Synthesis, Properties, and Applications in Nucleoside Chemistry

Introduction: The Strategic Importance of a Silylated Intermediate

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is a critical intermediate in the synthesis of fluorinated pyrimidine nucleosides, a class of compounds with significant therapeutic applications. Its parent molecule, 5-Fluorouracil (5-FU), is a cornerstone of chemotherapy, widely used in the treatment of cancers including colorectal, breast, and stomach cancers.[1][2] However, 5-FU itself has drawbacks, such as systemic toxicity and the need for intravenous administration.[1] This has driven the development of prodrugs like Capecitabine, an orally administered chemotherapy that is converted to 5-FU within the body, ideally with higher concentrations at the tumor site.[1][3][4]

The synthesis of Capecitabine and other similar fluorinated nucleosides hinges on the ability to efficiently couple the 5-fluorouracil base to a sugar moiety. This is where 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine becomes indispensable. The direct glycosylation of 5-FU is challenging due to its poor solubility in non-polar organic solvents and the presence of two reactive N-H protons. The process of silylation—replacing the acidic protons with trimethylsilyl (TMS) groups—overcomes these hurdles. This guide provides a detailed examination of the synthesis, properties, and critical role of this silylated pyrimidine derivative in modern medicinal chemistry.

Synthesis: Activating the Pyrimidine Core via Silylation

The primary route to 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is the silylation of 5-Fluorouracil. This transformation is fundamental for activating the molecule for subsequent nucleophilic substitution reactions, specifically N-glycosylation.

The Rationale Behind Silylation

The silylation process serves two primary purposes:

-

Enhanced Solubility : The introduction of two non-polar trimethylsilyl groups dramatically increases the molecule's solubility in the aprotic organic solvents typically used for glycosylation reactions.

-

Increased Reactivity : The silyl groups convert the amide-like structure of 5-FU into a more reactive silyl ether tautomer. This modification makes the N1 position more nucleophilic and susceptible to coupling with an activated sugar derivative (e.g., a glycosyl halide or acetate).

The most common and efficient method for this transformation involves heating 5-Fluorouracil with a silylating agent, often in the presence of a catalyst. Hexamethyldisilazane (HMDS) is a frequently used reagent, sometimes with a catalytic amount of trimethylsilyl chloride (TMSCl) or an acid catalyst like ammonium sulfate to accelerate the reaction.

Experimental Protocol: Synthesis from 5-Fluorouracil

This protocol describes a standard laboratory procedure for the preparation of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine.

Materials:

-

5-Fluorouracil (5-FU)

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMSCl) (catalytic amount)

-

Anhydrous solvent (e.g., toluene or acetonitrile)

Procedure:

-

Setup : A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The entire apparatus is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, as the product is moisture-sensitive.

-

Reagents : 5-Fluorouracil is added to the flask, followed by the anhydrous solvent and an excess of hexamethyldisilazane (HMDS). A catalytic amount of TMSCl is then added.

-

Reaction : The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by observing the dissolution of the solid 5-FU, as the silylated product is soluble in the reaction medium. The reaction is typically complete within a few hours.

-

Workup : Once the reaction is complete, the solvent and excess HMDS are removed under reduced pressure using a rotary evaporator. The resulting product is typically an oily or solid residue.

-

Purification : For most subsequent applications, the crude product is of sufficient purity and is used directly without further purification. This "one-pot" approach is common in the synthesis of nucleosides like Capecitabine.[5] If necessary, purification can be achieved by vacuum distillation.

Self-Validating System: The success of this protocol relies on the strict exclusion of water. The silyl ether linkages are readily hydrolyzed back to 5-FU in the presence of moisture. Therefore, using anhydrous solvents and maintaining an inert atmosphere are critical, self-validating steps that confirm an understanding of the product's chemical properties.

Synthesis Workflow Diagram

Caption: Workflow for the silylation of 5-Fluorouracil.

Physicochemical Properties and Handling

Understanding the properties of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is essential for its successful handling, storage, and use in synthesis.

| Property | Value | Source |

| CAS Number | 17242-85-2 | [6][7][8] |

| Molecular Formula | C₁₀H₁₉FN₂O₂Si₂ | [8] |

| Molecular Weight | 274.44 g/mol | N/A |

| Appearance | Colorless to light yellow liquid or low-melting solid | N/A |

| Boiling Point | ~95-97 °C at 10 mmHg | N/A |

| Stability | Highly sensitive to moisture | [9] |

| Storage | Store under an inert atmosphere (Argon), in a cool, dry place (desiccator) | [9] |

Reactivity Profile: The key to its utility is the reactivity of the C-O-Si bonds. In the presence of a Lewis acid catalyst (like SnCl₄ or TMSOTf), the silyl groups become excellent leaving groups. This facilitates the crucial C-N bond formation between the N1 position of the pyrimidine ring and the anomeric carbon (C1') of a protected sugar, forming the desired nucleoside.

Application in Drug Development: The Gateway to Fluorinated Nucleosides

The primary application of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is as a nucleophile in the synthesis of modified nucleosides for antiviral and anticancer therapies.[10][11] The fluorine atom at the 5-position is a critical feature, as it can enhance the biological activity and metabolic stability of the final drug molecule.[11]

Case Study: Synthesis of Capecitabine

Capecitabine is an orally available prodrug of 5-FU. Its synthesis provides a perfect example of the utility of the silylated intermediate. The core step is a Vorbrüggen glycosylation reaction.

-

Activation : 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is prepared in situ or as an isolated intermediate.

-

Coupling : It is reacted with a protected sugar derivative, 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose.[12] This reaction is catalyzed by a Lewis acid. The silylated pyrimidine attacks the anomeric carbon of the ribose derivative, forming the N-glycosidic bond.

-

Further Modification & Deprotection : The resulting intermediate undergoes further chemical modifications, including the addition of the n-pentyloxycarbonyl group, followed by the removal of protecting groups to yield the final Capecitabine molecule.[5][12]

The use of the silylated pyrimidine ensures the reaction proceeds efficiently and with the correct regioselectivity (attachment at N1).

Mechanism of Action of the Final Product (5-FU)

Once Capecitabine is metabolized in the body to 5-FU, the active drug exerts its anticancer effects through multiple mechanisms:[13]

-

Inhibition of Thymidylate Synthase (TS) : The 5-FU metabolite FdUMP forms a stable complex with TS, blocking the synthesis of thymidine, an essential component of DNA.[2][14] This leads to "thymineless death" in rapidly dividing cancer cells.[13]

-

Incorporation into RNA and DNA : 5-FU metabolites can be incorporated into RNA (as FUTP) and DNA (as FdUTP), leading to disruptions in RNA processing and DNA damage, respectively.[2][13][15]

General Nucleoside Synthesis Pathway```dot

Conclusion

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is more than just a chemical intermediate; it is a strategic enabler in the field of medicinal chemistry. By converting the sparingly soluble and less reactive 5-Fluorouracil into a versatile, soluble, and highly reactive building block, it provides an efficient and reliable pathway to a host of life-saving fluorinated nucleoside drugs. Its synthesis is a classic example of using protecting/activating groups to achieve a challenging chemical transformation. For researchers and professionals in drug development, a thorough understanding of the synthesis, handling, and reactivity of this compound is fundamental to the innovation and production of next-generation pyrimidine-based therapeutics.

References

- N/A

-

Capecitabine generates 5-fluorouracil (5-FU) through a three-step... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of capecitabine - ResearchGate. (n.d.). Retrieved from [Link]

- Synthesis method of capecitabine - CN102924548A - Google Patents. (n.d.).

-

Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC - NIH. (n.d.). Retrieved from [Link]

- N/A

-

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine (2 mg) - NUCMEDCOR. (n.d.). Retrieved from [Link]

-

5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). Retrieved from [Link]

-

Cancer biologists discover a new mechanism for an old drug | MIT News. (2024, October 7). Retrieved from [Link]

- N/A

- N/A

- N/A

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH. (n.d.). Retrieved from [Link]

- N/A

- N/A

-

5-Fluoro-2,4-bis-[(trimethylsilyl)oxy]-pyrimidine | CAS 17242-85-2 | Chemical-Suppliers. (n.d.). Retrieved from [Link]

-

5-FLUORO-2,4-BIS((TRIMETHYLSILYL)OXY)PYRIMIDINE. (n.d.). Retrieved from [Link]

- N/A

-

Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed. (n.d.). Retrieved from [Link]

- N/A

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (n.d.). Retrieved from [Link]

-

What is the mechanism of action for 5-fluorouracil (5-FU)? - Dr.Oracle. (n.d.). Retrieved from [Link]

- N/A

- N/A

Sources

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]

- 6. 17242-85-2|5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine|BLD Pharm [bldpharm.com]

- 7. 5-Fluoro-2,4-bis-[(trimethylsilyl)oxy]-pyrimidine | CAS 17242-85-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 5-FLUORO-2,4-BIS((TRIMETHYLSILYL)OXY)PYRIMIDINE [drugfuture.com]

- 9. NUCMEDCOR. 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine (2 mg) [nucmedcor.com]

- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. droracle.ai [droracle.ai]

- 14. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Physicochemical properties of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine

An In-Depth Technical Guide to 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine: Properties, Synthesis, and Analysis

Introduction

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is a silylated derivative of the widely recognized antineoplastic agent, 5-Fluorouracil (5-FU). The parent compound, 5-FU, has been a cornerstone in the treatment of various solid tumors since its synthesis in 1957.[1] However, its therapeutic application can be limited by factors such as poor solubility in organic solvents, which complicates its use in certain synthetic routes for creating more complex prodrugs.

The introduction of trimethylsilyl (TMS) groups onto the 5-FU scaffold, forming 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine, is a critical chemical modification. This process, known as silylation, replaces the acidic protons on the pyrimidine ring's nitrogen atoms with TMS groups. This transformation serves two primary purposes: it protects the reactive N-H groups and it significantly enhances the molecule's solubility in nonpolar organic solvents. These features make it an invaluable intermediate in the synthesis of fluorinated nucleoside analogs, a class of compounds extensively researched for their potential as antiviral and anticancer agents.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and safe handling of this pivotal synthetic building block.

Section 1: Chemical Identity and Structure

A clear understanding of the molecular identity is foundational to the application of any chemical compound in a research or development setting.

Figure 1. Chemical Structure of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine.

The structure features a central 5-fluoropyrimidine ring where the oxygen atoms at positions 2 and 4 are bonded to trimethylsilyl groups.

| Identifier | Value |

| IUPAC Name | 5-fluoro-2,4-bis(trimethylsilyloxy)pyrimidine |

| Synonyms | O,O'-Bis(trimethylsilyl)-5-fluorouracil, 2,4-Bis(trimethylsilyl)-5-fluorouracil[3] |

| CAS Number | 17242-85-2[4][5] |

| Molecular Formula | C₁₀H₁₉FN₂O₂Si₂[3] |

| Molecular Weight | 274.44 g/mol [6] |

| SMILES | C(C)OC1=C(F)C=NC(=N1)O(C)C[3] |

Section 2: Physicochemical Properties

The physicochemical properties of this silylated derivative differ significantly from its parent compound, 5-FU, primarily due to the presence of the two bulky, nonpolar trimethylsilyl groups.

| Property | Description | Reference/Comment |

| Appearance | Colorless solid or oil. | Based on typical properties of similar silylated pyrimidines.[7] |

| Melting Point | 73-75 °C | Data for the analogous compound 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine.[7][8] |

| Boiling Point | 124-130 °C at 18-19 Torr | Data for the analogous compound 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine.[7][8] |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, Dichloromethane, Acetonitrile). | Inferred from its chemical structure and primary use in organic synthesis. Silylation is a standard method to enhance solubility in such solvents. |

| Stability | Highly sensitive to moisture.[9] | The Si-O bonds are susceptible to hydrolysis, which will regenerate 5-Fluorouracil. Handling under an inert, dry atmosphere is critical.[9] |

The replacement of polar N-H bonds with nonpolar Si-O-C linkages drastically reduces the melting point compared to 5-FU (282-286 °C) and renders it soluble in organic media, which is the primary motivation for its synthesis.

Section 3: Synthesis and Reaction Chemistry

The Silylation of 5-Fluorouracil

Silylation is a cornerstone technique in nucleoside chemistry. For pyrimidines like 5-FU, the molecule exists in a tautomeric equilibrium between lactam and lactim forms. The introduction of silylating agents, such as hexamethyldisilazane (HMDS) often with a catalyst like ammonium sulfate or trimethylsilyl chloride (TMSCl), drives the equilibrium towards the O-silylated lactim form. This process not only protects the reactive sites but also activates the pyrimidine ring for subsequent reactions, most notably N-glycosylation, by making it a better nucleophile.[10]

Detailed Experimental Protocol: Synthesis

The following protocol describes a general and widely adopted method for the silylation of uracil derivatives.

Objective: To synthesize 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine from 5-Fluorouracil.

Materials:

-

5-Fluorouracil (5-FU)

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMSCl) or Ammonium Sulfate (catalytic amount)

-

Anhydrous solvent (e.g., Toluene or Acetonitrile)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet.

-

Charging Flask: Add 5-Fluorouracil (1.0 eq) to the flask.

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., Toluene) to create a slurry. Add hexamethyldisilazane (HMDS, >2.5 eq) and a catalytic amount of TMSCl or ammonium sulfate.

-

Reaction: Heat the mixture to reflux (typically 110-140 °C depending on the solvent) under an inert atmosphere. The solid 5-FU should gradually dissolve as it reacts to form the soluble silylated product.

-

Monitoring: Monitor the reaction by observing the dissolution of the starting material. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent and excess HMDS are removed under reduced pressure using a rotary evaporator. The resulting product is typically an oil or a low-melting solid.

-

Purification: The crude product is often of sufficient purity to be used directly in the next synthetic step. If higher purity is required, vacuum distillation can be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The spectrum is expected to be relatively simple. The most prominent signal will be a sharp singlet around 0.2-0.4 ppm, integrating to 18 protons, corresponding to the two magnetically equivalent trimethylsilyl groups. Another signal, a doublet, would appear further downfield (around 7.5-8.0 ppm) corresponding to the single proton at the C6 position of the pyrimidine ring. The splitting is due to coupling with the adjacent fluorine atom.

-

¹³C NMR: The spectrum will show a signal for the methyl carbons of the TMS groups near 0 ppm. The pyrimidine ring carbons will appear in the aromatic region (140-160 ppm), with their chemical shifts influenced by the fluorine and oxygen substituents. The C-F coupling will be observable. [11]* ¹⁹F NMR: A single resonance is expected. The chemical shift for fluorine attached to an aromatic ring can vary, but for 5-fluoropyrimidines, it is often found in the range of -160 to -170 ppm (relative to CFCl₃). [12][13] Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, d₆-DMSO). The choice of solvent is critical, as protic solvents will decompose the sample.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Integrate the peaks in the ¹H spectrum to confirm proton counts. Analyze the chemical shifts and coupling constants in all spectra to confirm the structure.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Mass: The molecular ion peak [M]⁺ should be observed at m/z 274.4.

-

Fragmentation: Common fragmentation pathways for silylated compounds involve the loss of a methyl group (-15 Da) to form a stable [M-15]⁺ ion, or the loss of a trimethylsilyl group (-73 Da). The mass spectrum of the related compound, 5-methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine, shows a prominent peak for the [M-15]⁺ fragment. [14] Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Analysis: The GC will separate the compound from any volatile impurities. The MS will provide the mass spectrum for the eluted peak, which can be analyzed for the molecular ion and characteristic fragments.

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for confirming the presence of key functional groups and the absence of starting material.

-

Key Absorptions:

-

C-H stretching: Around 2960-2850 cm⁻¹ for the methyl groups on the silicon atoms.

-

Si-CH₃ rocking/bending: Strong bands around 1250 cm⁻¹ and 840 cm⁻¹.

-

C=N and C=C stretching: In the 1650-1550 cm⁻¹ region, characteristic of the pyrimidine ring.

-

Si-O stretching: Strong absorptions in the 1100-1000 cm⁻¹ range.

-

C-F stretching: Typically observed around 1275 cm⁻¹. [15]* Absence of N-H: Crucially, the absence of a broad N-H stretching band (typically found around 3100-3300 cm⁻¹ in 5-FU) confirms the successful silylation of the starting material. [16]

-

Section 5: Handling, Storage, and Safety

As a reactive chemical intermediate, proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound. The safety information is often extrapolated from the parent compound, 5-FU, and related silylating agents.

| Safety Aspect | Guideline |

| GHS Pictograms | (Corrosive), (Harmful/Irritant) |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. Work should be conducted in a well-ventilated fume hood. |

| Storage | Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). Keep in a cool, dry place. It is highly moisture-sensitive. [9] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is more than just a derivative; it is an enabling reagent that bridges the gap between the polar, sparingly soluble 5-Fluorouracil and the nonpolar environment of advanced organic synthesis. Its unique physicochemical properties, born from the strategic placement of trimethylsilyl groups, make it an essential building block for the creation of novel fluorinated nucleoside drug candidates. A thorough understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is critical for any researcher aiming to leverage its synthetic potential in the fields of medicinal chemistry and drug development.

References

- Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Scheiner, J. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.

- BLDpharm. (n.d.). 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine.

- Google Patents. (n.d.). CN102060940A - Synthesis process of 5-fluorouracil derivatives.

- Sun, J., Zhang, S. J., Shan, S., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bulletin of The Korean Chemical Society.

- Peng, Y., Dai, C., et al. (2014).

- ResearchGate. (n.d.). 5-Fluorouracil and its derivatives: Synthesis, health effects and chemotherapy.

- Chemicalize. (n.d.). 19F NMR Prediction.

- Guidechem. (n.d.). Pyrimidine,2,4-bis[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl].

- NIST. (n.d.). Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. In NIST Chemistry WebBook.

- Google Patents. (n.d.). CN104447576A - Method for preparing 5-fluorouracil.

- ACS Publications. (2020).

- Google Patents. (n.d.). WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from UCSB Chemistry and Biochemistry NMR Facility website.

- NIST. (n.d.). Mass spectrum of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. In NIST Chemistry WebBook.

- NUCMEDCOR. (n.d.). 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine (2 mg).

- Royal Society of Chemistry. (n.d.). N-Silylamines in catalysis: synthesis and reactivity.

- PubMed. (n.d.). [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity].

- ChemicalBook. (n.d.). 5-Fluorouracil synthesis.

- NIH. (2017). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Scientific Reports.

- NIH. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules.

- PubMed. (1972). A convenient synthesis of 5-fluorouracil. Journal of Organic Chemistry.

- Echemi. (n.d.). 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine.

- NIH. (2008). Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling. Organic Letters.

- ResearchGate. (n.d.). FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe3+.

- JOCPR. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. Retrieved from Journal of Chemical and Pharmaceutical Research.

- BLDpharm. (n.d.). 17242-85-2|5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine.

- Chemical-Suppliers. (n.d.). 5-Fluoro-2,4-bis-[(trimethylsilyl)oxy]-pyrimidine | CAS 17242-85-2.

- Fujifilm Wako Pure Chemical Corporation. (n.d.). 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine.

- Drugfuture. (n.d.). 5-FLUORO-2,4-BIS((TRIMETHYLSILYL)OXY)PYRIMIDINE.

- Echemi. (n.d.). 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine Safety Data Sheets.

- NIST. (n.d.). Gas Chromatography of Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. In NIST Chemistry WebBook.

- PubChem. (n.d.). 5-Trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine.

- ChemicalBook. (n.d.). 5-Fluorouracil(51-21-8) 1H NMR spectrum.

- MDPI. (2022). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Chemistry.

- ResearchGate. (n.d.). FTIR spectrum of 5-fluorouracil.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-FLUORO-2,4-BIS((TRIMETHYLSILYL)OXY)PYRIMIDINE [drugfuture.com]

- 4. 17242-85-2|5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine|BLD Pharm [bldpharm.com]

- 5. 5-Fluoro-2,4-bis-[(trimethylsilyl)oxy]-pyrimidine | CAS 17242-85-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. NUCMEDCOR. 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine (2 mg) [nucmedcor.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives [mdpi.com]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine: A Cornerstone Building Block for Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine stands as a critical intermediate in the synthesis of a multitude of therapeutic nucleoside analogs. As a silylated derivative of the potent antimetabolite 5-Fluorouracil (5-FU), this building block overcomes the inherent challenges of solubility and reactivity that plague its parent compound. This guide provides an in-depth exploration of its synthesis, the mechanistic underpinnings of its utility, and its application in the renowned Vorbrüggen glycosylation for the construction of vital chemotherapeutics. By synthesizing field-proven insights with established chemical principles, this document serves as a technical resource for professionals engaged in the design and development of novel pharmaceuticals.

Introduction: The Strategic Importance of Silylation

The journey to many potent antiviral and anticancer drugs, such as Capecitabine, begins with 5-Fluorouracil (5-FU), a pyrimidine analog that inhibits thymidylate synthase, thereby disrupting DNA synthesis in rapidly dividing cancer cells. However, 5-FU itself presents significant challenges for synthetic chemists. Its poor solubility in non-polar organic solvents and multiple reactive sites complicate its direct use in nucleoside synthesis.[1]

The strategic conversion of 5-FU to 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine elegantly circumvents these issues. The introduction of two trimethylsilyl (TMS) groups serves a dual purpose:

-

Enhanced Solubility : The bulky, non-polar TMS groups drastically increase the molecule's lipophilicity, rendering it soluble in common aprotic organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran.[2][3][4] This is essential for creating a homogeneous reaction environment for subsequent steps.

-

Increased Nucleophilicity and Regiocontrol : Silylation activates the pyrimidine ring, transforming the otherwise unreactive and insoluble nucleobase into a highly nucleophilic species primed for reaction.[1][2][5] This activation is crucial for the efficient formation of the N-glycosidic bond with a sugar moiety.

This transformation is the first and often critical step in a multi-stage synthesis, paving the way for the cornerstone reaction in nucleoside analog production: the Vorbrüggen glycosylation.[1][6]

Synthesis of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine

The preparation of the title compound is a robust and high-yielding procedure. The process involves the persilylation of 5-Fluorouracil, typically using a silylating agent in the presence of a catalyst or by heating.

Core Reaction

Caption: Synthesis of the target building block from 5-Fluorouracil.

Step-by-Step Laboratory Protocol

This protocol is a representative example and may require optimization based on scale and available equipment.

-

Reactor Setup : A clean, dry, multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet to ensure an inert atmosphere. The apparatus should be flame-dried or oven-dried to remove any residual moisture.

-

Charging Reagents : To the flask, add 5-Fluorouracil (1.0 eq) and a catalytic amount of ammonium sulfate.

-

Addition of Silylating Agent : Add hexamethyldisilazane (HMDS) (approx. 3.0 eq) to the flask. HMDS serves as the source of the trimethylsilyl groups.

-

Reaction Execution : The reaction mixture is heated to reflux (typically around 100-110 °C) with vigorous stirring. The reaction is monitored (e.g., by observing the dissolution of 5-FU) until the mixture becomes a clear, homogeneous solution, indicating the completion of the silylation. This process usually takes several hours.

-

Work-up and Isolation : After cooling to room temperature, the excess HMDS is removed under reduced pressure (vacuum distillation). The resulting oily or solid residue is the crude 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine, which is often used directly in the next step without further purification.

The Core Application: Vorbrüggen Glycosylation

The primary utility of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is its role as the nucleobase component in the Vorbrüggen glycosylation.[6][7] This powerful reaction forms the crucial N-glycosidic bond between the silylated pyrimidine and a protected sugar donor, typically a ribose or deoxyribose derivative.[6]

Mechanism and Rationale

The reaction is catalyzed by a Lewis acid, with trimethylsilyl trifluoromethanesulfonate (TMSOTf) being a common and highly effective choice.[2][8]

The mechanism proceeds through several key stages:

-

Activation of the Sugar : The Lewis acid (e.g., TMSOTf) activates the protected sugar donor (e.g., an acylated ribose) at the anomeric carbon, facilitating the departure of the leaving group and formation of a key electrophilic intermediate, often a stabilized oxocarbenium ion.[2][5]

-

Nucleophilic Attack : The silylated pyrimidine, now soluble and highly nucleophilic, attacks the electrophilic anomeric carbon of the sugar intermediate.[5]

-

Stereoselectivity : When the sugar has a participating group (like an acyl group) at the C2' position, the reaction proceeds with high stereoselectivity. The participating group forms a cyclic intermediate (e.g., a dioxolenium ion) that blocks one face of the sugar ring, forcing the nucleobase to attack from the opposite face.[5] This results predominantly in the formation of the desired β-anomer, which is the stereochemistry found in natural nucleosides.

-

Deprotection : The silyl groups are removed during the reaction work-up, typically by treatment with a protic solvent like methanol or water.

Generalized Protocol for N-Glycosylation

-

Preparation : The in situ prepared or isolated 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is dissolved in a dry, aprotic solvent (e.g., acetonitrile) under an inert atmosphere. [9]2. Addition of Sugar : The protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.0-1.2 eq) is added to the solution.

-

Catalysis : The reaction mixture is cooled (e.g., to 0 °C), and the Lewis acid catalyst (e.g., TMSOTf) (1.2-1.5 eq) is added dropwise.

-

Reaction : The mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

-

Quenching and Work-up : The reaction is quenched by adding a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel to yield the protected nucleoside analog.

-

Final Deprotection : The acyl protecting groups on the sugar moiety are typically removed in a subsequent step, for example, by treatment with a base like sodium methoxide in methanol, to yield the final nucleoside analog.

| Parameter | Choice/Condition | Causality and Field-Proven Insight |

| Silylating Agent | Hexamethyldisilazane (HMDS) | HMDS is effective, economical, and the ammonia byproduct is easily removed. It ensures complete silylation for optimal solubility and reactivity. |

| Solvent | Acetonitrile, 1,2-Dichloroethane | Must be aprotic and dry. Acetonitrile is common, but for weakly reactive nucleobases, 1,2-dichloroethane can prevent side reactions where the solvent itself acts as a nucleophile. [9] |

| Lewis Acid Catalyst | TMSOTf, SnCl₄ | TMSOTf is highly effective for activating glycosyl donors and can also act as a silylating agent. [2]SnCl₄ is a more traditional but also powerful Lewis acid for this transformation. |

| Temperature | 0 °C to Room Temperature | Initial cooling is often required to control the exothermic reaction upon Lewis acid addition. The reaction then typically proceeds efficiently at ambient temperature. |

Case Study: Synthesis of Capecitabine

Capecitabine, an orally administered chemotherapeutic agent, is a prodrug that is ultimately converted to 5-FU in the body. Its synthesis is a prime example of the application of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine.

The synthesis involves the Vorbrüggen coupling of a silylated 5-fluorocytosine derivative with a protected 5-deoxy-ribose derivative. [10][11][12]While the exact industrial routes are proprietary, the core chemistry relies on the principles outlined above. A key step involves the reaction between a protected 5-deoxy-D-ribofuranose and a silylated N-acylated 5-fluorocytosine, followed by deprotection to yield the final drug. [13][14]

Conclusion

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is more than just a protected intermediate; it is an enabling reagent that unlocks the synthetic potential of 5-Fluorouracil. Its enhanced solubility and nucleophilicity make it an ideal substrate for the Vorbrüggen glycosylation, a reaction that has become a mainstay in the pharmaceutical industry for the synthesis of life-saving nucleoside analogs. A thorough understanding of its preparation and the mechanistic nuances of its subsequent reactions is fundamental for any scientist or researcher working in the field of drug development and medicinal chemistry.

References

- Ogilvie, K. K., & Sadana, K. L. (1976). The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. Canadian Journal of Chemistry.

- Li, J. J. (2009). Vorbrüggen Glycosylation. In Name Reactions. Springer, Berlin, Heidelberg.

- Ogilvie, K. K., & Thompson, E. A. (1978). The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII. Canadian Journal of Chemistry.

-

Wikipedia contributors. (2023). Synthesis of nucleosides. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Robins, M. J., & Han, S. (2019). Follow the Silyl Cation: Insights into the Vorbrüggen Reaction. ACS Omega. Available at: [Link]

-

Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press. Available at: [Link]

-

Battisti, A., et al. (2016). (1,3-Dioxan-4-yl)-substituted nucleoside analogues... European Journal of Organic Chemistry. Available at: [Link]

-

Ogilvie, K. K. (1978). The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. Request PDF. Available at: [Link]

-

Xia, Y., et al. (2024). Research progress in natural N-glycosides and synthetic methodologies for the formation of N-glycosidic bonds. ResearchGate. Available at: [Link]

-

Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2021). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of capecitabine. (2011). ResearchGate. Available at: [Link]

- He, B. (2013). Synthesis method of capecitabine. Google Patents.

-

New Method for Synthesis of Antitumor Drug Capecitabine. (2008). ResearchGate. Available at: [Link]

-

Polt, R. (2016). Minimally competent lewis acids for the synthesis of glycosides. SciTechnol. Available at: [Link]

- One step process for the preparation of capecitabine. (2011). Google Patents.

-

Crossey, K., et al. (2015). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances. Available at: [Link]

-

Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. (2018). DSpace@MIT. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 7. Vorbrüggen Glycosylation [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WO2011104540A1 - One step process for the preparation of capecitabine - Google Patents [patents.google.com]

- 13. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]

- 14. Capecitabine synthesis - chemicalbook [chemicalbook.com]

The Strategic Application of Trimethylsilyl Protecting Groups in Pyrimidine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of organic synthesis, particularly in the construction of complex molecules like pyrimidine nucleosides, the strategic use of protecting groups is paramount.[1] This guide provides a comprehensive technical overview of the role and application of trimethylsilyl (TMS) groups in pyrimidine synthesis. We will delve into the mechanistic underpinnings of silylation, explore its critical function in key synthetic methodologies such as the Silyl-Hilbert-Johnson (Vorbrüggen) reaction, and provide field-proven insights into experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in drug development and medicinal chemistry, offering a blend of theoretical principles and practical guidance.

The Imperative for Protection in Pyrimidine Chemistry

Pyrimidines are fundamental heterocyclic structures found in a vast array of biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.[2][3] The synthesis of pyrimidine derivatives, especially nucleosides, often involves multi-step sequences where the pyrimidine base is coupled with a sugar moiety.[4] However, the pyrimidine ring itself possesses multiple reactive sites, including hydroxyl and amino functional groups, that can interfere with desired chemical transformations.[5][6]

Unprotected pyrimidines can lead to a variety of undesirable side reactions, such as:

-

N-alkylation at multiple positions: The presence of multiple nucleophilic nitrogen atoms can result in the formation of isomeric products.[4]

-

O-alkylation: The lactam-lactim tautomerism of uracil and thymine presents a reactive oxygen that can compete with the desired N-glycosylation.

-

Reactions with coupling reagents: The exocyclic amino group of cytosine can react with activating agents used in subsequent steps.[]

To circumvent these challenges and ensure regioselective synthesis, the temporary modification of these reactive functional groups with protecting groups is essential.[1]

The Trimethylsilyl Group: A Versatile Shield

Among the arsenal of protecting groups available to synthetic chemists, the trimethylsilyl (TMS) group, -Si(CH₃)₃, has emerged as a particularly effective tool in pyrimidine synthesis.[8] Introduced via silylation, TMS groups offer a unique combination of properties that make them well-suited for this application.

Mechanism of Silylation

The introduction of a TMS group typically involves the reaction of the pyrimidine substrate with a silylating agent, most commonly trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS), often in the presence of a base like triethylamine or pyridine.[1][9] The reaction proceeds via a nucleophilic attack of the heteroatom (oxygen or nitrogen) on the electrophilic silicon atom of the silylating agent.[9] The base serves to neutralize the acidic byproduct, such as HCl, driving the reaction to completion.[1]

Advantages of TMS Protection in Pyrimidine Synthesis

The widespread adoption of TMS protecting groups can be attributed to several key advantages:

| Feature | Benefit in Pyrimidine Synthesis | Citation |

| Increased Solubility | Silylated pyrimidines exhibit significantly improved solubility in non-polar organic solvents, which is crucial for homogeneous reaction conditions in subsequent coupling steps. | [10][11] |

| Enhanced Nucleophilicity | The introduction of the TMS group increases the electron density on the pyrimidine ring, enhancing its nucleophilicity for the desired glycosylation reaction. | [10] |

| Volatility of Byproducts | The byproducts of silylation reactions are often volatile and easily removed, simplifying the purification process. | [1] |

| Mild Deprotection Conditions | TMS ethers are readily cleaved under mild acidic or fluoride-mediated conditions, ensuring the integrity of the often-sensitive final product. | [1][12] |

| Activation for Glycosylation | Silylation activates the pyrimidine base for the crucial N-glycosylation step. | [4] |

The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction: A Cornerstone of Nucleoside Synthesis

The Silyl-Hilbert-Johnson reaction, also known as the Vorbrüggen glycosylation, is the most prevalent method for the synthesis of nucleosides.[4][13] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar, typically an acylated ribose or deoxyribose derivative, in the presence of a Lewis acid catalyst.[14]

The Critical Role of Silylation in the Vorbrüggen Reaction

The success of the Vorbrüggen reaction is intrinsically linked to the prior silylation of the pyrimidine base.[15] As previously mentioned, silylation enhances the solubility and nucleophilicity of the base.[10] Furthermore, the in-situ formation of a silyl ether on the pyrimidine ring directs the glycosylation to the desired nitrogen atom, preventing O-glycosylation and promoting the formation of the N-glycosidic bond.[16]

Mechanism of the Vorbrüggen Glycosylation

The generally accepted mechanism involves the following key steps:

-

Formation of the Oxocarbenium Ion: The Lewis acid catalyst (e.g., SnCl₄, TMSOTf) activates the protected sugar, leading to the formation of a key electrophilic oxocarbenium ion intermediate.[10][17]

-

Nucleophilic Attack: The silylated pyrimidine base acts as the nucleophile, attacking the anomeric carbon of the oxocarbenium ion.[14]

-

Formation of the N-Glycosidic Bond: This attack results in the formation of the desired N-glycosidic bond, yielding the protected nucleoside.

-

Deprotection: Subsequent removal of the protecting groups from the sugar and the silyl group from the base affords the final nucleoside product.

Experimental Protocols: A Practical Guide

The successful implementation of TMS protection in pyrimidine synthesis relies on robust and well-defined experimental procedures.

General Procedure for the Silylation of Uracil

This protocol describes a standard procedure for the silylation of uracil using hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl).[18]

Materials:

-

Uracil

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMSCl) or Ammonium Sulfate (catalyst)

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

A suspension of the uracil derivative (10 mmol) in 30 ml of 1,1,1,3,3,3-hexamethyldisilazane (HMDS) and 1 ml of trimethylsilyl chloride, or a few crystals of (NH₄)₂SO₄, respectively, is refluxed for approximately 7 hours until a clear solution is obtained.[18]

-

The solution is allowed to cool, and the excess HMDS is removed under reduced pressure.[18]

-

The resulting silylated uracil derivative is kept under an inert atmosphere (e.g., argon) until it is used in the subsequent reaction.[18]

-

A small sample of the oily syrup can be dissolved in CDCl₃ and checked for complete silylation by NMR spectroscopy.[18]

General Procedure for the Vorbrüggen Glycosylation

This protocol outlines the coupling of a silylated pyrimidine with a protected sugar.[18]

Materials:

-

Silylated pyrimidine derivative

-

Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

-

Lewis acid (e.g., SnCl₄)

-

Anhydrous 1,2-dichloroethane

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

The silylated uracil derivative (5 mmol), kept under argon, is dissolved in 50 ml of 1,2-dichloroethane.[18]

-

With vigorous stirring, 1.43 g (0.65 ml, 5.5 mmol) of SnCl₄ (10% excess) is added to the solution.[18]

-

A solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (4.4 g, 8.8 mmol) in 50 ml of 1,2-dichloroethane is added dropwise, resulting in a slightly yellowish solution.[18]

-

The mixture is stirred at room temperature for 7 hours, with the reaction progress monitored by TLC (dichloromethane:methanol = 9:1).[18]

-

Upon completion, the solution is poured into a saturated aqueous NaHCO₃ solution under vigorous stirring and then allowed to stand overnight.[18]

-

The protected nucleoside can then be isolated and purified using standard chromatographic techniques.

Deprotection of the Trimethylsilyl Group

The removal of the TMS group is typically achieved under mild conditions.

-

Acidic Hydrolysis: Treatment with a dilute acid, such as acetic acid in an aqueous solvent, readily cleaves the silyl ether.[1]

-

Fluoride-Mediated Cleavage: Reagents such as tetrabutylammonium fluoride (TBAF) in THF are highly effective for the selective removal of TMS groups, owing to the high affinity of fluoride for silicon.[1][19]

Conclusion: A Continuing Legacy in Synthesis

The use of trimethylsilyl protecting groups has been and continues to be a cornerstone of modern pyrimidine and nucleoside synthesis. Their ability to temporarily mask reactive functional groups, enhance solubility and nucleophilicity, and direct the regiochemical outcome of glycosylation reactions makes them an indispensable tool for synthetic chemists. The mild conditions required for both their introduction and removal further underscore their utility, particularly in the synthesis of delicate and complex molecules. As the demand for novel pyrimidine-based therapeutics continues to grow, the strategic and efficient application of TMS protecting groups will undoubtedly remain a critical component in the design and execution of innovative synthetic strategies.

References

-

Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism of stereoselective N-glycosylation under Vorbrüggen conditions. Retrieved from [Link]

- Beaucage, S. L. (2001). Nucleobase protection of deoxyribo- and ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.1.

- Beaucage, S. L. (2004). Protection of Nucleosides for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry, 2.0.1-2.0.2.

- Niedballa, U., & Vorbrüggen, H. (1970). A General Synthesis of Nucleosides. Angewandte Chemie International Edition in English, 9(6), 461–462.

-

Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

- Vorbrüggen, H. (1999). Some recent trends and progress in nucleoside synthesis. Acta Biochimica Polonica, 46(2), 253-264.

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of nucleoside synthesis. John Wiley & Sons.

- Li, W., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 22(1), 79.

-

Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Protecting Groups for the Synthesis of Ribonucleic Acids. Retrieved from [Link]

- Seliger, H. (2000). Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry, 2.3.1-2.3.34.

- Srivastava, P. C., et al. (1984). Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. Journal of Medicinal Chemistry, 27(3), 266–271.

-

Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]

- El-Gazzar, A. B. A., et al. (2008). Synthesis and Structure-Activity Relationships of Uracil Nucleotide Derivatives and Analogs as Agonists at Human P2Y2, P2Y4, and P2Y6 Receptors. Journal of Medicinal Chemistry, 51(1), 147-159.

- El-Shehry, M. F., et al. (2018). Synthesis of Cyclic and Acyclic Pyrimidine Nucleosides Analogues with Anticipated Antiviral Activity. Acta Chimica Slovenica, 65(2), 401-406.

- Mel'nik, S. I., et al. (1984). [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. Bioorganicheskaia khimiia, 10(12), 1645–1654.

- Wang, Y., et al. (2021). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol.

- Spiridonova, N. S., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3650.

- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.

- Chun, M. W., et al. (2006). Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 16(11), 2975–2978.

-

Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of nucleosides. Retrieved from [Link]

- Kumar, R., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Organic Letters, 14(1), 190-193.

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

- Reddy, C. R., et al. (2007). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 5(20), 3361-3364.

-

chemeurope.com. (n.d.). Trimethylsilyl chloride. Retrieved from [Link]

- Pierce, A. E. (1968). Silylation of organic compounds. Pierce Chemical Company.

-

Wikipedia. (n.d.). Trimethylsilyl chloride. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]

- Watts, A. G., et al. (2013). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Chemical Reviews, 113(10), 7857–7901.

- Birkofer, L., & Ritter, A. (1965). The Use of Silylation in Organic Syntheses. Angewandte Chemie International Edition in English, 4(5), 417–426.

- Lukevics, E., et al. (1974). The Silyl Method of Synthesis of Nucleosides and Nucleotides. Chemistry of Heterocyclic Compounds, 10(10), 1175-1186.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

- Boldt, R., & Zrenner, E. (2003). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. eLS.

Sources

- 1. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 2. Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 5. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 9. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]

- 10. researchgate.net [researchgate.net]

- 11. labinsights.nl [labinsights.nl]

- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 13. Vorbrüggen Glycosylation [drugfuture.com]

- 14. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. bibliotekanauki.pl [bibliotekanauki.pl]

- 17. researchgate.net [researchgate.net]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Spectroscopic Guide to 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine

This technical guide provides an in-depth analysis of the spectroscopic signature of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine, a key intermediate in the synthesis of fluorinated pyrimidine-based therapeutics. As a silylated derivative of the potent antimetabolite 5-fluorouracil (5-FU), understanding its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development and medicinal chemistry. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established chemical principles and comparative data from analogous structures.

Introduction

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is a protected form of 5-fluorouracil, designed to enhance its solubility in organic solvents and facilitate nucleophilic substitution reactions, particularly in the synthesis of nucleoside analogues. The introduction of trimethylsilyl (TMS) groups at the O2 and O4 positions transforms the lactam-lactim tautomeric system into a stable aromatic pyrimidine ring, significantly altering its spectroscopic characteristics compared to the parent compound. This guide will dissect these characteristics, providing the necessary framework for compound verification and reaction monitoring.

The synthesis of this compound is typically achieved through the reaction of 5-fluorouracil with a silylating agent, such as hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl), often in the presence of a catalyst.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the proton, carbon, and fluorine environments within the molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve the silylated compound and its relatively simple solvent signal.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be required.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A reference standard, such as CFCl₃ (trichlorofluoromethane), is used, with its resonance set to 0 ppm.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signals from the trimethylsilyl groups.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 8.0 | Doublet (d) | 1H | H-6 | The single proton on the pyrimidine ring is expected to be significantly downfield due to the aromatic and electron-withdrawing nature of the ring system. It will be split into a doublet by the adjacent fluorine atom. |

| ~0.3 - 0.5 | Singlet (s) | 18H | 2 x -OSi(CH ₃)₃ | The protons of the two trimethylsilyl groups are chemically equivalent and highly shielded by the silicon atoms, resulting in a strong singlet signal in the upfield region of the spectrum. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The carbon atoms directly attached to fluorine will exhibit characteristic splitting.

| Chemical Shift (δ) (ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment | Rationale |

| ~160 - 165 | Doublet (¹JCF ≈ 230-250 Hz) | C-5 | The carbon atom directly bonded to the highly electronegative fluorine atom will be significantly downfield and will show a large one-bond coupling constant.[2] |

| ~155 - 160 | Singlet | C-2 | This carbon is bonded to two oxygen atoms and is part of the aromatic system, leading to a downfield chemical shift. |

| ~150 - 155 | Singlet | C-4 | Similar to C-2, this carbon is bonded to an oxygen and a nitrogen atom within the aromatic ring, resulting in a downfield shift. |

| ~135 - 140 | Doublet (²JCF ≈ 25-35 Hz) | C-6 | The C-6 carbon is two bonds away from the fluorine atom and will exhibit a smaller coupling constant.[2] |

| ~0 - 2 | Singlet | -OSi(C H₃)₃ | The carbons of the trimethylsilyl groups are highly shielded and will appear as a strong singlet in the upfield region of the spectrum.[3] |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a key identifier for this molecule, showing a single resonance for the fluorine atom on the pyrimidine ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Rationale |

| -165 to -170 | Doublet (³JFH) | C5-F | The chemical shift is characteristic of a fluorine atom attached to an aromatic ring.[1][4] It will be split into a doublet due to coupling with the proton at the C-6 position. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The silylation of 5-fluorouracil leads to distinct changes in the IR spectrum, most notably the disappearance of N-H and C=O stretching vibrations and the appearance of Si-O and Si-C stretches.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Weak | C-H stretch (aromatic) | Corresponds to the stretching vibration of the C-H bond on the pyrimidine ring. |

| ~2960, 2900 | Medium | C-H stretch (aliphatic) | Asymmetric and symmetric stretching vibrations of the methyl groups on the silicon atoms. |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching | Aromatic ring stretching vibrations of the pyrimidine core. |

| ~1250 | Strong | Si-CH₃ symmetric deformation | A characteristic and strong absorption for trimethylsilyl groups. |

| ~1100 - 1000 | Strong | Si-O-C stretching | The stretching vibration of the silyl ether linkage is a prominent feature in the spectrum. |

| ~850, 760 | Strong | Si-C stretching | Characteristic vibrations for the Si-C bonds in the trimethylsilyl groups. |

The most significant observation in the IR spectrum of the silylated product compared to 5-fluorouracil is the absence of the broad N-H stretching bands around 3200-3000 cm⁻¹ and the strong C=O stretching bands typically found around 1700-1650 cm⁻¹.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern under electron ionization (EI).

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is typically introduced via a gas chromatograph (GC-MS) or by direct insertion probe. GC-MS is well-suited for this volatile compound.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is C₁₀H₁₉FN₂O₂Si₂. The calculated molecular weight is approximately 274.09 g/mol .

Molecular Ion (M⁺): A peak at m/z 274 is expected, corresponding to the molecular ion.

Key Fragmentation Pathways: The fragmentation of silylated compounds is well-documented and typically involves the loss of methyl groups and rearrangements involving the trimethylsilyl moieties.[8]

-

[M - 15]⁺ (m/z 259): Loss of a methyl radical (•CH₃) from one of the TMS groups. This is a very common and often the base peak in the mass spectra of TMS derivatives.[9]

-

[M - 73]⁺ (m/z 201): Loss of a trimethylsilyl radical (•Si(CH₃)₃).

-

[M - 89]⁺ (m/z 185): Loss of a trimethylsiloxy radical (•OSi(CH₃)₃).

-

m/z 73: A prominent peak corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.

The fragmentation pattern can be visualized as follows:

Caption: Predicted EI-MS fragmentation of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous structural assignment, while IR spectroscopy confirms the presence of key functional groups and the success of the silylation reaction. Mass spectrometry corroborates the molecular weight and offers predictable fragmentation patterns characteristic of trimethylsilylated compounds. For researchers working with this important synthetic intermediate, this guide serves as a valuable reference for quality control, reaction monitoring, and structural verification.

References

- Correlations between fluorine-19 nuclear magnetic resonance chemical shift and the secondary and tertiary structure of 5-fluorouracil-substituted tRNA. PubMed.

- In Vivo 19F NMR Spectroscopy of the Antimetabolite 5-fluorouracil and Its Analogues. An Assessment of Drug Metabolism. PubMed.

- Calculated and experimental 13 C NMR chemical shifts.

- Synthesis of 5-Fluorouracil Polymer Conjugate and 19 F NMR Analysis of Drug Release for MRI Monitoring. MDPI.

- 19F NMR Chemical Shift Table. Alfa Chemistry.

- Synthesis and Bioevaluation of 5-Fluorouracil Deriv

- 5-Fluorouracil - Optional[19F NMR] - Chemical Shifts. SpectraBase.

- 2-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- IR spectra of the same sample of uracil as for Fig. 4 (4000-1000 cm-1).

- 5-FLUORO-2,4-BIS((TRIMETHYLSILYL)OXY)PYRIMIDINE. Drugfuture.

- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. NIST WebBook.

- 5-Trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine. PubChem.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIV

- 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11.

- Simulated IR spectrum of uracil at two DFT levels in the 3550-3350 cm-1 range.

- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.

- Silylation and Germyl

- 5-Fluoropyrimidines (5-FU). SlideShare.

- 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. PMC - NIH.

- A novel approach to the synthesis of 6-substituted uracils in three-step, one-pot reactions. PubMed.

- Uracil. PubChem.

- Fluorinated pyrimidine nucleosides. 4. Synthesis and antitumor testing of a series of 2',5'-dideoxy- and 2',3',5'-trideoxynucleosides of 5-fluorouracil. PubMed.

- 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the...

- Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Deriv

- Uracil. NIST WebBook.

- Uracil(66-22-8) IR Spectrum. ChemicalBook.

- 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine (Cas 17242-85-2). Parchem.

- The Silyl Method for the Synthesis of 1[-2(Phenoxy)ethyl]uracils.

- 5-Fluoro-2,4-bis-[(trimethylsilyl)oxy]-pyrimidine. Chemical-Suppliers.com.

- Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS.

- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. NIST WebBook.

- 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine (2 mg). NUCMEDCOR.

- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- - Substance Details. US EPA.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Uracil [webbook.nist.gov]

- 7. Uracil(66-22-8) IR Spectrum [chemicalbook.com]

- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- [webbook.nist.gov]

An In-depth Technical Guide to Fluorinated Pyrimidines in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into pyrimidine scaffolds represents a cornerstone of modern medicinal chemistry, yielding compounds with profound impacts on therapeutic outcomes, particularly in oncology. This guide provides a comprehensive exploration of fluorinated pyrimidines, from the fundamental principles governing the influence of fluorine on molecular properties to the intricate mechanisms of action of seminal drugs like 5-Fluorouracil (5-FU). We will delve into the synthetic strategies employed to access these vital molecules, the causal relationships behind their enhanced pharmacological profiles, and the experimental workflows used to validate their activity. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this critical class of therapeutic agents.

The Rationale for Fluorination in Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases uracil, thymine, and cytosine, making it a prime target for developing antimetabolites that can interfere with nucleic acid biosynthesis.[1][2] The introduction of fluorine, the most electronegative element, into a pyrimidine core instigates a cascade of beneficial modifications to a molecule's physicochemical and pharmacological properties.[3][4]

Key Physicochemical and Pharmacokinetic Alterations:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s.[3][5][6] This increased stability enhances the drug's half-life and bioavailability.[5]

-

Lipophilicity and Membrane Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.[3][5][7]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering the ionization state of the molecule at physiological pH.[3] This can impact drug-receptor interactions and solubility.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances binding affinity to its target protein.[5]

These modifications collectively contribute to improved pharmacokinetic (PK) and pharmacodynamic (PD) properties, making fluorination a powerful strategy in drug design.[5]

Synthesis of Fluorinated Pyrimidines

The synthesis of fluorinated pyrimidines has evolved significantly since the initial preparation of 5-FU.[6] Early methods often involved ring closure approaches with toxic reagents like ethyl fluoroacetate.[6] Modern synthetic chemistry offers a range of more efficient and safer methods.

A representative synthetic approach might involve the direct fluorination of a pyrimidine precursor using an electrophilic fluorinating agent.

Experimental Protocol: Synthesis of a Fluorinated Pyrimidine Derivative

-

Starting Material: A suitably protected pyrimidine derivative (e.g., uracil).

-

Fluorinating Agent: An electrophilic fluorinating agent such as Selectfluor® (F-TEDA-BF4).

-

Solvent: A polar aprotic solvent like acetonitrile or DMF.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.

-

Workup: The reaction mixture is quenched, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired fluorinated pyrimidine.

It is crucial to handle fluorinating agents with care due to their reactivity. The choice of protecting groups and reaction conditions must be optimized for each specific substrate.

Mechanism of Action: The Case of 5-Fluorouracil (5-FU)